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An In-depth Technical Guide to 1-(5-Bromo-2,4-
difluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone, a key intermediate in

medicinal chemistry. This document details experimental protocols for its synthesis and

purification, along with an analysis of its spectroscopic characteristics. Furthermore, it explores

the applications of this compound in drug discovery, particularly as a building block for the

development of kinase inhibitors.

Introduction
1-(5-Bromo-2,4-difluorophenyl)ethanone, with the CAS number 874799-90-1, is a

halogenated aromatic ketone. Its trifunctional nature, featuring a reactive ketone group, an aryl

bromide suitable for cross-coupling reactions, and the electron-withdrawing fluorine atoms that

modulate the reactivity of the aromatic ring, makes it a versatile building block in organic

synthesis. This guide aims to be a thorough resource for researchers utilizing this compound in

their work.
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Physical and Chemical Properties
While specific experimental data for the melting point, boiling point, and density of 1-(5-Bromo-
2,4-difluorophenyl)ethanone are not readily available in the cited literature, data for the

closely related compound 1-(5-Bromo-2-fluorophenyl)ethanone can provide an estimation. It is

important to note that the additional fluorine atom in the target compound will likely influence

these values.

Table 1: Physical and Chemical Properties of 1-(5-Bromo-2,4-difluorophenyl)ethanone and a

Related Compound

Property
Value for 1-(5-Bromo-2,4-
difluorophenyl)ethanone

Value for 1-(5-Bromo-2-
fluorophenyl)ethanone (for
comparison)

Molecular Formula C₈H₅BrF₂O[1][2] C₈H₆BrFO

Molecular Weight 235.03 g/mol [1][2] 217.04 g/mol

CAS Number 874799-90-1[1][2] 198477-89-3

Appearance Reported as a solid. White powder.

Melting Point Not specified. 42 °C

Boiling Point Not specified. 251 °C

Density Not specified. 1.535 g/cm³

Solubility Not specified. Slightly soluble in water.

Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of 1-(5-Bromo-2,4-difluorophenyl)ethanone is the

Friedel-Crafts acylation of 1-bromo-2,4-difluorobenzene.[3]

3.1.1. Materials and Reagents

1-Bromo-2,4-difluorobenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b059624?utm_src=pdf-body
https://www.benchchem.com/product/b059624?utm_src=pdf-body
https://www.benchchem.com/product/b059624?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-_5-Bromo-2_4-difluorophenyl_ethan-1-one
https://www.calpaclab.com/1-5-bromo-2-4-difluorophenyl-ethanone-min-98-10-grams/ala-b195408-10g
https://pubchem.ncbi.nlm.nih.gov/compound/1-_5-Bromo-2_4-difluorophenyl_ethan-1-one
https://www.calpaclab.com/1-5-bromo-2-4-difluorophenyl-ethanone-min-98-10-grams/ala-b195408-10g
https://pubchem.ncbi.nlm.nih.gov/compound/1-_5-Bromo-2_4-difluorophenyl_ethan-1-one
https://www.calpaclab.com/1-5-bromo-2-4-difluorophenyl-ethanone-min-98-10-grams/ala-b195408-10g
https://www.benchchem.com/product/b059624?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-5-bromo-2-4-difluoro-phenyl-ethanone.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b059624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetyl chloride

Anhydrous Aluminum chloride (AlCl₃)

Ethyl acetate (EtOAc)

Petroleum ether

Hydrochloric acid (HCl)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ice

3.1.2. Procedure[3]

To a solution of 1-bromo-2,4-difluorobenzene in a suitable reaction vessel, add anhydrous

aluminum chloride.

Stir the mixture at 60 °C for 10 minutes.

Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at

60 °C.

Continue stirring the reaction mixture at 60 °C for 4 hours.

After the reaction is complete, cool the mixture to -10 °C.

Slowly quench the reaction by the addition of ice, ensuring the temperature does not rise

significantly.

Add 12N HCl and stir the mixture for 1 hour at room temperature.

Extract the product into ethyl acetate.

Wash the organic layer with water, dry over anhydrous Na₂SO₄, and filter.

Concentrate the organic phase under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of petroleum

ether and ethyl acetate (50:1) as the eluent to yield 1-(5-Bromo-2,4-
difluorophenyl)ethanone.

3.1.3. Experimental Workflow Diagram
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Synthesis Workflow of 1-(5-Bromo-2,4-difluorophenyl)ethanone
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Caption: Workflow for the synthesis and purification of 1-(5-Bromo-2,4-
difluorophenyl)ethanone.

Spectroscopic Analysis
While specific spectra for 1-(5-Bromo-2,4-difluorophenyl)ethanone were not found in the

search results, an interpretation of the expected spectroscopic data can be made based on its

structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl

protons.

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (typically δ 7.0-8.5

ppm). Due to the fluorine and bromine substituents, these protons will exhibit complex

splitting patterns (doublets of doublets or triplets of doublets) due to both H-H and H-F

coupling.

Methyl Protons (-CH₃): A singlet for the three methyl protons is expected, likely in the region

of δ 2.5-2.7 ppm. A slight downfield shift is anticipated due to the deshielding effect of the

adjacent carbonyl group. For the related compound 1-(5-bromo-4-chloro-2-fluorophenyl)-

ethanone, the methyl group appears as a doublet at δ 2.65 ppm.[4]

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region

of the spectrum, typically around δ 190-200 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The

chemical shifts will be influenced by the attached halogens, with the carbons directly bonded

to fluorine exhibiting large C-F coupling constants.

Methyl Carbon (-CH₃): An upfield signal for the methyl carbon is expected, typically in the

range of δ 25-30 ppm.
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Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (235.03 g/mol ). Due to the presence of bromine, a characteristic M+2

peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the presence

of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for ketones involve cleavage

adjacent to the carbonyl group. Expected fragments would include the loss of the methyl group

([M-15]⁺) and the acetyl group ([M-43]⁺).

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹

corresponding to the carbonyl group of the ketone.

C-F Stretch: Strong absorption bands for the C-F bonds are expected in the region of 1100-

1300 cm⁻¹.

C-Br Stretch: A weaker absorption band for the C-Br bond is expected in the fingerprint

region, typically below 800 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are

expected just above 3000 cm⁻¹.

Aromatic C=C Stretch: Absorption bands for the aromatic C=C bond stretching vibrations are

expected in the region of 1450-1600 cm⁻¹.

Applications in Drug Development
1-(5-Bromo-2,4-difluorophenyl)ethanone is a valuable building block in the synthesis of more

complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the

ability to selectively modify the different reactive sites on the molecule.

The aryl bromide moiety is particularly useful for introducing molecular diversity through various

cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The ketone
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functionality can be readily transformed into other functional groups or used as a handle for

further elaboration of the molecular scaffold.

A significant application of this compound is in the synthesis of kinase inhibitors.[5][6] Kinases

are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is

implicated in numerous diseases, including cancer. By utilizing 1-(5-Bromo-2,4-
difluorophenyl)ethanone as a starting material, medicinal chemists can construct complex

heterocyclic systems that can effectively bind to the active site of specific kinases, thereby

inhibiting their function.

Role of 1-(5-Bromo-2,4-difluorophenyl)ethanone in Kinase Inhibitor Synthesis

Chemical Modifications

1-(5-Bromo-2,4-difluorophenyl)ethanone

Reaction at Ketone Cross-Coupling at Aryl Bromide

Complex Intermediate

Kinase Inhibitor

Further Synthetic Steps

Click to download full resolution via product page

Caption: General synthetic strategy for utilizing 1-(5-Bromo-2,4-difluorophenyl)ethanone as

a scaffold for kinase inhibitors.
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1-(5-Bromo-2,4-difluorophenyl)ethanone is a strategically important chemical intermediate

with significant applications in the synthesis of pharmaceutically active compounds. Its well-

defined reactive sites allow for controlled and diverse chemical modifications, making it an

invaluable tool for medicinal chemists. This guide has provided a detailed overview of its

properties, synthesis, and applications, serving as a valuable resource for researchers in the

field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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